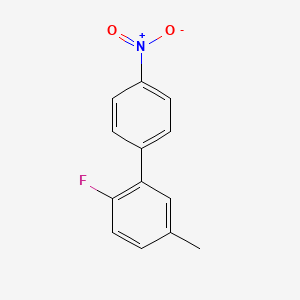

4-(3-氯-4-氟苯基)-3-氟苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

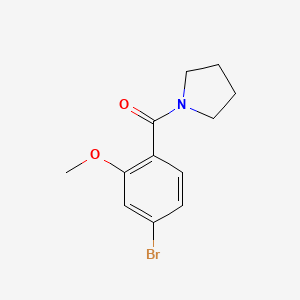

The compound “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” is a complex organic molecule. It contains a benzoic acid group, which is a carboxylic acid with a benzene ring, and two phenyl groups, which are benzene rings attached to the main structure .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For example, 3-Chloro-4-fluorophenylboronic acid, a related compound, has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene . The exact synthesis process for “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” would depend on the specific reaction conditions and reagents used .Molecular Structure Analysis

The molecular structure of a compound like “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” would be determined by the arrangement of its atoms and the bonds between them. For instance, a related compound, 4-amino-4-(3-chloro-4-fluorophenyl)-3,3-dimethylbutanoic acid, contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The chemical reactions involving “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” would depend on the reaction conditions and the other reactants present. For instance, 3-Chloro-4-fluorophenylboronic acid, a related compound, has been used in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” would be determined by its molecular structure. For instance, 3-Chloro-4-fluorophenylboronic acid, a related compound, has a melting point of 242-247 °C, a predicted boiling point of 306.0±52.0 °C, a predicted density of 1.41±0.1 g/cm3, and is soluble in methanol .科学研究应用

酪氨酸酶抑制

酪氨酸酶 (TYR) 是一种含铜的酶,参与黑色素的生成。黑色素过度生成会导致皮肤色素沉着障碍和帕金森病中的神经退行性过程。研究人员一直在探索酪氨酸酶抑制剂用于医药和化妆品应用。 4-氟苄基部分,特别是在与一个额外的氯原子结合时,增强了对酪氨酸酶的抑制活性。 将 3-氯-4-氟苯基片段纳入新的化学类型已显示出抑制双孢蘑菇酪氨酸酶的潜力 .

Rh 催化的不对称加成反应

3-氯-4-氟苯基硼酸衍生物作为铑催化的不对称加成反应中的反应物。 这些反应在合成化学中具有价值,可用于创建具有高对映选择性的手性分子 .

钯催化的氧化交叉偶联

相同的化合物参与钯催化的氧化交叉偶联反应。 这些反应使碳碳键的形成成为可能,促进了复杂有机分子的合成 .

铃木-宫浦偶联

3-氯-4-氟苯基硼酸也用于铃木-宫浦偶联反应。 这种用途广泛的偶联方法允许构建联芳基化合物,它们在材料科学、制药和农用化学品中得到应用 .

分子建模研究

研究人员使用计算机对接分析来了解这种基序与酪氨酸酶催化位点的相互作用。 结果支持含有 3-氯-4-氟苯基片段的某些化合物的效力,其抑制活性超过参考化合物 .

其他药物化学应用

除了酪氨酸酶抑制之外,这种基序还可能在药物化学、药物设计和生物有机化学中得到应用。 它独特的氟和氯原子组合为设计具有特定生物活性的新型化合物提供了机会 .

总之, 3-氯-4-氟苯基基序在不同的科学领域都具有潜力,从酶抑制到合成化学和药物发现。研究人员继续探索其在各种应用中的潜力。 如果您需要更多详细信息或有任何其他问题,请随时提出!😊 .

作用机制

The mechanism of action of “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” would depend on its specific use. For example, Gefitinib, a compound with a similar structure, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK) .

安全和危害

The safety and hazards associated with “4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid” would depend on its specific properties and uses. For instance, 3-Chloro-4-fluorophenyl isocyanate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, causes skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

未来方向

属性

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O2/c14-10-5-7(2-4-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIGYHZIXCUAIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30690539 |

Source

|

| Record name | 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-99-9 |

Source

|

| Record name | 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)

![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)

![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)

![tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B567122.png)

![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)